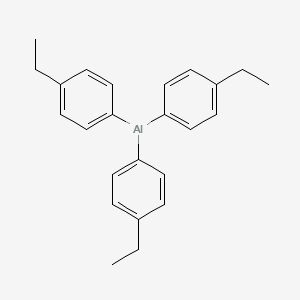
Tris(4-ethylphenyl)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-ethylphenyl)alumane: is an organoaluminum compound characterized by the presence of three 4-ethylphenyl groups attached to an aluminum atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(4-ethylphenyl)alumane can be synthesized through the reaction of aluminum trichloride with 4-ethylphenylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
AlCl3+3C6H4(C2H5)MgBr→Al(C6H4(C2H5))3+3MgBrCl
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(4-ethylphenyl)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield different organoaluminum species.
Substitution: The 4-ethylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products:
Oxidation: Aluminum oxides and substituted phenyl derivatives.
Reduction: Various organoaluminum compounds.
Substitution: Substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tris(4-ethylphenyl)alumane is used as a precursor in the synthesis of other organoaluminum compounds. It is also employed in catalytic processes, including polymerization reactions.
Biology: The compound’s potential biological applications are being explored, particularly in the development of new materials for biomedical applications.
Medicine: Research is ongoing to investigate the compound’s potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which tris(4-ethylphenyl)alumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom can coordinate with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
- Tris(4-methylphenyl)alumane
- Tris(4-tert-butylphenyl)alumane
- Tris(4-chlorophenyl)alumane
Comparison: Tris(4-ethylphenyl)alumane is unique due to the presence of ethyl groups, which influence its reactivity and steric properties. Compared to tris(4-methylphenyl)alumane, the ethyl groups provide greater steric hindrance, affecting the compound’s behavior in catalytic processes. Tris(4-tert-butylphenyl)alumane, with its bulkier tert-butyl groups, exhibits different reactivity patterns. Tris(4-chlorophenyl)alumane, on the other hand, has electron-withdrawing chlorine substituents, which significantly alter its electronic properties.
Eigenschaften
CAS-Nummer |
114284-69-4 |
|---|---|
Molekularformel |
C24H27Al |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
tris(4-ethylphenyl)alumane |
InChI |
InChI=1S/3C8H9.Al/c3*1-2-8-6-4-3-5-7-8;/h3*4-7H,2H2,1H3; |
InChI-Schlüssel |
UAIZDKODLPMUSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)[Al](C2=CC=C(C=C2)CC)C3=CC=C(C=C3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


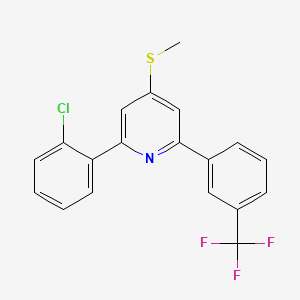

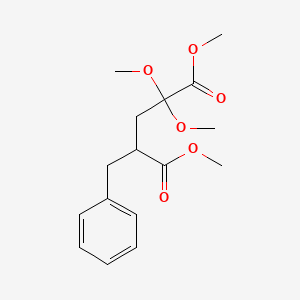

![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)
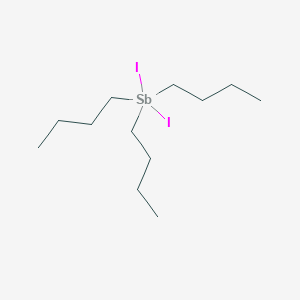
![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)


![2-[(Phenylselanyl)methyl]octahydro-1-benzofuran](/img/structure/B14303438.png)
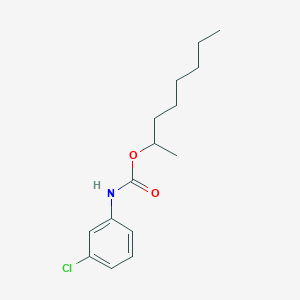
![1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14303450.png)
![2-Ethoxy-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14303453.png)
![1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine](/img/structure/B14303459.png)
